4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine
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Description
The compound of interest, 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine, is a derivative of thiazole, which is a heterocyclic compound featuring both sulfur and nitrogen in the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related thiazole derivatives and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene are condensed in ethanol . Similarly, 4-thiazolidinones are used as key intermediates for synthesizing various thiazole derivatives, indicating the versatility of thiazole chemistry in creating a wide range of compounds . The synthesis of 4,5-bis(phenylimino)-1,3-thiazolidine-2-thiones from primary amines, CS2, and N,N'-diphenyloxalimidoyl dichloride is another example of a one-pot synthesis approach for thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the studies of N,4-diphenyl thiazole-2-amine derivatives . These studies provide detailed information on the crystal systems, space groups, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds. The torsional angles and the cis/trans configurations around the thiazole ring are also important structural features that can influence the compound's properties .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic addition and condensation. For instance, 4-thiazolidinones can react with arylidene malononitrile to form 2-arylimino-5-arylidene-4-thiazolidinones . The reactivity of thiazole derivatives with different reagents, such as DMF-DMA and heterocyclic amines, can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives . These reactions demonstrate the chemical versatility of thiazole compounds and their potential for generating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their crystallization behavior, intermolecular interactions, and electronic properties, are crucial for their applications. The Hirshfeld surface analysis provides insights into the intermolecular contacts, which can affect the compound's solubility and stability . The electronic properties, such as the frontier molecular orbitals (FMOs) and electronic transitions, can be studied using theoretical calculations and are important for understanding the compound's reactivity and potential as a pharmacophore .
Scientific Research Applications
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Organic Chemistry
- Thiophene derivatives are among the most important aromatic heterocyclic derivatives . They have shown important pharmacological activities and find large application in material science and in coordination chemistry . The synthesis of thiophene derivatives is usually based on heterocyclization of functionalized alkynes .
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Material Science
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Coordination Chemistry
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Pharmacology
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Drug Delivery
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Sensor Development
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2D Transition Metal Dichalcogenides
- 2D transition metal dichalcogenides (2D-TMDs) have generated considerable interest in novel device applications . They can exhibit both semiconducting and metallic (quasi-metallic) properties in their respective phases . The applications of (quasi)-metallic 2D-TMDs range from high-performance electronic and optoelectronic devices to energy storage, catalysis, piezoelectric and thermoelectric devices, and topological insulator and neuromorphic computing applications .
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Photothermal Applications
- 2D nanomaterials have become increasingly attractive for photothermal conversion . They tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
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Oxidation Reactions
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Electrocatalysis and Energy Storage
- 2D transition metal dichalcogenides (TMDs) have been extensively studied in various areas of research . They exhibit tunable electronic band gaps that can undergo a transition from an indirect band gap (bulk crystal structure) to a direct band gap (2D monolayer nanosheets, i.e., slab structure) . Because of its robustness, 2D monolayer MoS 2 is the most studied material in this family and especially for the applications of electrocatalysis, H 2 evolution reactions (HER), etc . They have been widely considered potential candidates for HER electrocatalysts because of their low cost, good electrochemical stability in acidic conditions, and its nearly thermoneutral hydrogen adsorption energy .
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Photothermal Therapy and Beyond
- 2D nanomaterials have become increasingly attractive for photothermal conversion . They tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
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Solar Cells
properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S2/c8-5-1-3(6(9)13-5)4-2-12-7(10)11-4/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZXFNAKNVLPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C2=CSC(=N2)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine |
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